KSC-34

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

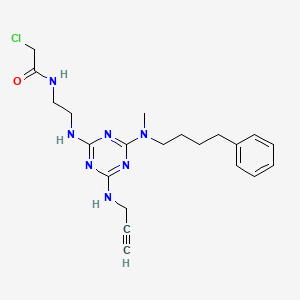

2-chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28ClN7O/c1-3-12-24-19-26-20(25-14-13-23-18(30)16-22)28-21(27-19)29(2)15-8-7-11-17-9-5-4-6-10-17/h1,4-6,9-10H,7-8,11-16H2,2H3,(H,23,30)(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGDVCZDAPRIMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCC1=CC=CC=C1)C2=NC(=NC(=N2)NCC#C)NCCNC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of KSC-34?

An In-depth Technical Guide to the Mechanism of Action of KSC-34

Introduction

This compound is a potent and selective covalent inhibitor of Protein Disulfide Isomerase A1 (PDIA1), an essential oxidoreductase and molecular chaperone localized in the endoplasmic reticulum (ER).[1][2] PDIA1 plays a crucial role in the folding of secretory pathway proteins by catalyzing the formation, reduction, and isomerization of disulfide bonds.[1][3] It contains two catalytic active-site domains, 'a' and 'a'', each with a Cys-Gly-His-Cys (CGHC) motif.[2][3] this compound distinguishes itself by exhibiting high selectivity for the 'a' active site, providing a valuable tool for dissecting the specific functions of this domain and exploring the therapeutic potential of site-selective PDI inhibitors.[1][4]

Core Mechanism of Action

This compound functions as a covalent modifier of PDIA1.[5][6][7] The molecule was designed with a (4-phenylbutyl)methylamine element to optimize binding to the 'a' active site of PDIA1 and a chloroacetamide electrophile for targeted covalent modification.[1][2][7] This electrophilic group forms a covalent bond with the cysteine 53 (C53) residue within the CGHC motif of the 'a' domain.[1][2] This irreversible modification leads to a time-dependent inhibition of the reductase activity of PDIA1.[1][3][8]

Caption: Covalent modification of PDIA1 by this compound.

Signaling Pathway Implications

The selective inhibition of the PDIA1 'a' site by this compound has significant consequences for protein folding and secretion. A key finding is that this compound treatment leads to a decrease in the secretion of destabilized, amyloidogenic antibody light chains (ALLC).[1][2][3][9] The proper folding of these light chains is highly dependent on PDIA1 activity.[1] By inhibiting PDIA1, this compound disrupts this process, reducing the extracellular load of pathogenic proteins.[3][4]

Importantly, this targeted inhibition does not appear to induce global ER stress. This compound has been shown to have minimal sustained effects on the cellular unfolded protein response (UPR), a signaling pathway typically activated by the accumulation of misfolded proteins in the ER.[1][3][4][9] This suggests that the selective inhibition of the 'a' site is well-tolerated by the cell's overall protein folding machinery.[1]

Caption: Cellular effects of this compound on protein folding pathways.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized through various in vitro and cellular assays.

| Parameter | Value | Description |

| IC₅₀ | 3.5 µM | The half maximal inhibitory concentration against PDIA1.[2][5][6][7] |

| k_inact_ / K_I_ | 9.66 × 10³ M⁻¹s⁻¹ | The second-order rate constant for time-dependent inhibition of PDIA1 reductase activity in vitro.[1][2][3][4][8] |

| Selectivity | 30-fold | Preference for the 'a' active site over the 'a'' active site of PDIA1.[1][2][3][4][5][6][9] |

Experimental Protocols

The mechanism of action of this compound was elucidated through a series of key experiments designed to assess its potency, selectivity, and cellular effects.

1. Gel-Based Fluorescence Screening: This initial screen aimed to identify compounds with improved covalent modification of PDIA1.[1] this compound contains a bioorthogonal alkyne handle, which facilitates rapid screening. Purified PDI family members were incubated with this compound, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-fluorophore conjugate. The covalent modification was then visualized and quantified by in-gel fluorescence.

2. Insulin Turbidity Assay: This in vitro assay measures the reductase activity of PDI.[1] PDIA1 reduces the disulfide bonds in insulin, causing the insulin B chain to aggregate, which can be measured as an increase in turbidity. To determine the inhibitory potency of this compound, PDIA1 was pre-incubated with varying concentrations of the inhibitor for different time points before initiating the reaction with insulin.

3. Cellular Target Engagement Assay: To confirm that this compound could permeate cells and engage with its target in the ER, MCF-7 cells were treated with the compound.[1][9] Following treatment, cell lysates were subjected to the same CuAAC "click" chemistry reaction with a fluorescent azide reporter as in the in vitro screen. In-gel fluorescence analysis then confirmed the covalent labeling of PDIA1 within the cellular environment.[1][9]

4. Destabilized Antibody Light Chain (ALLC) Secretion Assay: HEK293 cells were engineered to express a destabilized, FLAG-tagged amyloidogenic light chain (FTALLC).[9] These cells were treated with this compound, and the amount of secreted FTALLC in the culture medium was quantified by immunoblotting. This experiment demonstrated the functional consequence of PDIA1 inhibition on the secretion of a pathologically relevant substrate.[3][9]

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a highly selective, covalent inhibitor of the 'a' active site of PDIA1. Its mechanism of action involves the specific modification of C53 in the active site, leading to potent, time-dependent inhibition of PDIA1's reductase activity. This targeted inhibition effectively reduces the secretion of amyloidogenic proteins without inducing a global unfolded protein response. These characteristics make this compound an invaluable chemical probe for studying the specific biological roles of the PDIA1 'a' domain and a promising lead for the development of therapeutics targeting diseases associated with protein misfolding.[1]

References

- 1. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. wiseman.scripps.edu [wiseman.scripps.edu]

KSC-34: A Selective Inhibitor of the PDIA1 'a' Domain - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Disulfide Isomerase A1 (PDIA1) is a crucial chaperone protein residing in the endoplasmic reticulum, where it facilitates the correct folding of nascent proteins through the catalysis of disulfide bond formation, reduction, and isomerization.[1][2] PDIA1 possesses two catalytic thioredoxin-like domains, designated as 'a' and 'a''. While numerous inhibitors of PDIA1 have been developed, many lack selectivity for these individual catalytic sites. This technical guide provides an in-depth overview of KSC-34, a potent and selective covalent inhibitor of the PDIA1 'a' domain.[1][3] this compound offers a valuable tool for dissecting the specific functions of the PDIA1 'a' domain and presents a promising starting point for the development of novel therapeutics targeting pathologies associated with aberrant PDIA1 activity.[1][4]

Introduction to PDIA1 and the Significance of Selective Inhibition

Protein disulfide isomerase A1 (PDIA1) is a highly abundant protein within the endoplasmic reticulum (ER), playing a pivotal role in protein quality control.[1] It is organized into four domains: a, b, b', and a'.[1] The 'a' and 'a'' domains each contain a Cys-Gly-His-Cys (CGHC) active-site motif responsible for its enzymatic activity.[1][3] Given its central role in protein folding, dysregulation of PDIA1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders.

The development of inhibitors that can selectively target one of the catalytic domains of PDIA1 is of significant interest. Such compounds allow for a more nuanced investigation of the distinct roles of the 'a' and 'a'' domains in both physiological and pathological processes. This compound has emerged as a key chemical probe in this area due to its high selectivity for the 'a' domain of PDIA1.[1][3]

This compound: Mechanism of Action and Biochemical Profile

This compound is a covalent modifier of PDIA1, specifically targeting the Cysteine 53 (C53) residue within the 'a' domain's active site.[1] Its chemical structure incorporates a (4-phenylbutyl)methylamine group for optimized binding to the active site and a chloroacetamide electrophile that forms a covalent bond with C53.[1] This targeted covalent modification leads to the time-dependent inhibition of PDIA1's reductase activity.[1][3]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters that define the potency and selectivity of this compound as a PDIA1 'a' domain inhibitor.

| Parameter | Value | Reference |

| IC50 (PDIA1 'a' domain) | 3.5 µM | [1] |

| Selectivity ('a' vs 'a'' domain) | ~30-fold | [1][3] |

| k_inact / K_I | 9.66 × 10³ M⁻¹s⁻¹ | [1][3][4] |

| Cellular Occupancy (EC50 in MCF-7 cells) | 4 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

PDIA1 Reductase Activity Assay (Insulin Turbidity Assay)

This assay measures the reductase activity of PDIA1 by monitoring the aggregation of the insulin B chain upon the reduction of its disulfide bonds, leading to an increase in turbidity.

Materials:

-

Recombinant human PDIA1

-

Bovine insulin solution (10 mg/mL in 50 mM Tris-HCl, pH 7.5)

-

Dithiothreitol (DTT)

-

Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0, 2 mM EDTA)

-

This compound or other test inhibitors

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 650 nm

Procedure:

-

Prepare a reaction mixture in a 96-well plate with a final volume of 100 µL per well.

-

Add the components in the following order:

-

Assay Buffer

-

PDIA1 to a final concentration of 0.5 µM.

-

Varying concentrations of this compound or vehicle control (DMSO).

-

-

Pre-incubate the plate at 25°C for a designated time (e.g., 0, 15, 30, 60 minutes) to assess time-dependent inhibition.

-

Initiate the reaction by adding bovine insulin to a final concentration of 0.16 mM and DTT to a final concentration of 1 mM.

-

Immediately begin monitoring the increase in absorbance at 650 nm every minute for up to 60 minutes at 25°C.

-

The rate of insulin reduction is determined from the linear phase of the turbidity curve.

In-Gel Fluorescence Labeling of PDIA1 (CuAAC)

This protocol utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to visualize the covalent modification of PDIA1 by this compound, which contains an alkyne handle.

Materials:

-

Cell lysates or recombinant PDIA1

-

This compound

-

TAMRA-azide or other fluorescent azide probe

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Protein Labeling: Incubate recombinant PDIA1 (50 µg/mL) or cell lysates with this compound (5 µM) for 1 hour at room temperature.

-

Click Chemistry Reaction:

-

To the labeled protein sample, add the following "click" reagents in order:

-

TAMRA-azide (final concentration ~25 µM)

-

TCEP (final concentration ~1 mM)

-

TBTA (final concentration ~50 µM)

-

CuSO₄ (final concentration ~1 mM)

-

-

Vortex and incubate at room temperature for 1 hour in the dark.

-

-

SDS-PAGE and Imaging:

-

Quench the reaction by adding 4x SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PDIA1 using a gel scanner with appropriate excitation and emission wavelengths for the fluorophore used (e.g., TAMRA).

-

A Coomassie stain can be performed afterward to visualize total protein loading.

-

Co-Immunoprecipitation of PDIA1 and Substrates

This method is used to assess the interaction between PDIA1 and its substrate proteins, such as amyloidogenic antibody light chains, and how this interaction is affected by this compound.

Materials:

-

HEK293 cells expressing a tagged substrate protein (e.g., Flag-tagged antibody light chain)

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

-

Anti-Flag antibody (or antibody against the tag)

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli buffer)

-

Antibodies for Western blotting (anti-PDIA1, anti-Flag)

Procedure:

-

Cell Lysis: Treat cells with this compound or vehicle. Lyse the cells in ice-cold Lysis Buffer.

-

Immunoprecipitation:

-

Incubate the cleared cell lysates with an anti-Flag antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours.

-

-

Washes: Pellet the beads using a magnetic stand and wash them three times with Wash Buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95°C for 5 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-PDIA1 and anti-Flag antibodies to detect the co-immunoprecipitated proteins.

Quantitative PCR (qPCR) for Unfolded Protein Response (UPR) Genes

This protocol is used to measure changes in the expression of key UPR target genes in response to this compound treatment to assess the induction of ER stress.

Materials:

-

MCF-7 cells

-

This compound, Thapsigargin (positive control for ER stress)

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Primers for UPR target genes (e.g., HSPA5/BiP, XBP1s, ATF6) and a reference gene (e.g., GAPDH).

Primer Sequences (Human):

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

|---|---|---|

| HSPA5 (BiP/GRP78) | GGTGTGCAGCAGGACATCAAG | GCGTCAGAATCCATCCATGGGA |

| XBP1s | CTGAGTCCGAATCAGGGTGC | GTCCAGAATGCCCAACAGGATA |

| ATF6 | TGGAGGAGTTCAAGGAGGAG | GTTGGGATTGGAGGTCTTTC |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |

Procedure:

-

Cell Treatment: Treat MCF-7 cells with varying concentrations of this compound or Thapsigargin for a specified time (e.g., 6 hours).

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA according to the manufacturer's protocols.

-

qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and the appropriate forward and reverse primers.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the reference gene.

Visualizations

Signaling and Experimental Workflows

The following diagrams illustrate the PDIA1-mediated protein folding pathway, the mechanism of action of this compound, and the experimental workflow for its characterization.

Caption: PDIA1-mediated oxidative protein folding pathway in the ER.

Caption: Mechanism of action of this compound on the PDIA1 'a' domain.

Caption: Experimental workflow for the characterization of this compound.

Cellular Effects of Selective PDIA1 'a' Domain Inhibition

Minimal Induction of the Unfolded Protein Response (UPR)

A key concern with inhibiting a major chaperone like PDIA1 is the potential to induce significant ER stress, leading to the activation of the Unfolded Protein Response (UPR). However, studies have shown that selective inhibition of the PDIA1 'a' domain by this compound results in minimal and non-sustained activation of the UPR pathways.[1][3][4] This suggests that the 'a'' domain may be able to compensate for the loss of 'a' domain function under normal conditions, or that the 'a' domain is not the primary driver of global protein folding homeostasis.

Reduction in the Secretion of Amyloidogenic Proteins

The selective inhibition of the PDIA1 'a' domain by this compound has been shown to decrease the secretion of destabilized, amyloidogenic antibody light chains.[1][3] This finding is significant as the extracellular aggregation of these light chains is associated with light-chain amyloidosis. This suggests that the 'a' domain of PDIA1 plays a crucial role in the folding and secretion of specific, aggregation-prone proteins.

Conclusion and Future Directions

This compound stands out as a highly selective and potent tool for the study of the PDIA1 'a' domain. Its well-characterized biochemical profile and specific mechanism of action make it an invaluable probe for elucidating the distinct functions of the PDIA1 catalytic domains. The observation that selective 'a' domain inhibition can modulate the secretion of pathogenic proteins without inducing significant ER stress opens up new avenues for therapeutic development. Future research will likely focus on leveraging the structural and mechanistic insights gained from this compound to design even more potent and selective PDIA1 inhibitors with improved pharmacological properties for the treatment of a range of diseases.

References

- 1. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the ERO1-PDI interaction in oxidative protein folding and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Cellular Functions of the PDIA1 'a' Domain with the Selective Inhibitor KSC-34: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular functions of the 'a' domain of Protein Disulfide Isomerase A1 (PDIA1), as investigated using the selective inhibitor KSC-34. PDIA1 is a critical oxidoreductase and molecular chaperone primarily located in the endoplasmic reticulum (ER), where it facilitates the proper folding of nascent proteins.[1] Comprising approximately 0.8% of total cellular protein, its role in protein quality control is paramount.[1] PDIA1 possesses two catalytic domains, 'a' and 'a'', each containing a Cys-Gly-His-Cys (CGHC) active-site motif responsible for disulfide bond formation, reduction, and isomerization.[1][2][3][4] Understanding the specific contributions of each domain is crucial for developing targeted therapeutics, and this compound has emerged as a key tool for elucidating the functions of the 'a' domain.

This compound: A Potent and Selective Covalent Inhibitor of the PDIA1 'a' Domain

This compound is a potent and selective covalent inhibitor of the PDIA1 'a' domain.[2][5] It contains a (4-phenylbutyl)methylamine element for optimized binding to the active site of the 'a' domain and a chloroacetamide electrophile that covalently modifies the C53 residue.[1][5] This site-selective inhibition allows for the precise investigation of the 'a' domain's role in various cellular processes.

Quantitative Data on this compound Inhibition of PDIA1

The following tables summarize the key quantitative data regarding the inhibitory activity and selectivity of this compound against PDIA1.

| Parameter | Value | Description | Reference |

| IC50 | 3.5 µM | The half maximal inhibitory concentration of this compound against PDIA1. | [1][5] |

| k_inact / K_I | 9.66 × 10³ M⁻¹s⁻¹ | The second-order rate constant for the time-dependent inhibition of PDIA1 reductase activity. | [1][2][3][4] |

| Selectivity | Fold Selectivity | Description | Reference |

| 'a' domain vs. 'a'' domain | 30-fold | This compound demonstrates a 30-fold higher selectivity for the 'a' domain over the 'a'' domain of PDIA1. | [1][2][3][4][5][6] |

| PDIA1 vs. other PDI family members | High | This compound shows high selectivity for PDIA1 with minimal engagement of other PDI family members like PDIA3 and PDIA4. | [1][2][3][5] |

Cellular Effects of 'a' Domain Inhibition by this compound

Inhibition of the PDIA1 'a' domain by this compound has been shown to have specific effects on cellular protein folding and secretion, particularly under conditions of ER stress.

Impact on Secretion of Destabilized Proteins

A key finding is that this compound treatment significantly reduces the secretion of destabilized, amyloidogenic antibody light chains (ALLC).[1][2][3][4][6] This suggests that the 'a' domain of PDIA1 is crucial for the folding and subsequent secretion of certain pathogenic proteins that are prone to misfolding.[2][3][4][6] By inhibiting the 'a' domain, this compound can decrease the extracellular load of these amyloidogenic proteins.[3][4]

Minimal Induction of the Unfolded Protein Response (UPR)

The Unfolded Protein Response (UPR) is a cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the ER.[7][8] Interestingly, selective inhibition of the PDIA1 'a' domain by this compound does not lead to a global induction of the UPR.[2][3][4] Specifically, this compound treatment shows minimal sustained effects on the PERK and ATF6 arms of the UPR.[2][6] There is a minor and selective activation of the IRE1α arm, as evidenced by a small increase in XBP1 splicing and its downstream targets like SEC24D and ERDJ4 at higher concentrations of this compound.[6] This indicates that while the 'a' domain is involved in protein folding, its inhibition alone is not sufficient to trigger a widespread ER stress response.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound, its effect on the UPR, and a typical experimental workflow for assessing its activity.

Caption: Mechanism of this compound covalent inhibition of the PDIA1 'a' domain.

Caption: Effect of this compound on the three arms of the Unfolded Protein Response.

Caption: A typical experimental workflow to assess the cellular effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on PDIA1 'a' domain function.

PDIA1 Reductase Activity Assay (Insulin Turbidity Assay)

This assay measures the ability of PDIA1 to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin B chain, which can be monitored as an increase in turbidity.

-

Reagents:

-

Human recombinant PDIA1

-

This compound (or other inhibitors)

-

Insulin solution (in a suitable buffer, e.g., PBS with EDTA)

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

-

-

Procedure:

-

Pre-incubate PDIA1 with varying concentrations of this compound for different time points in the assay buffer.

-

Initiate the reaction by adding the PDIA1-inhibitor mixture to a solution of insulin.

-

Immediately start monitoring the change in absorbance at 650 nm over time using a plate reader.

-

The rate of insulin aggregation is proportional to the reductase activity of PDIA1.

-

Include appropriate controls (e.g., no PDIA1, no inhibitor, DTT alone).

-

Co-Immunoprecipitation (Co-IP) for PDIA1-Substrate Interaction

This technique is used to determine if this compound affects the interaction between PDIA1 and its substrates, such as the amyloidogenic antibody light chain (ALLC).

-

Reagents:

-

Cells expressing Flag-tagged ALLC (e.g., HEK293)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-Flag antibody conjugated to beads (e.g., agarose or magnetic beads)

-

Antibodies for Western blotting (anti-PDIA1, anti-Flag)

-

-

Procedure:

-

Culture cells and treat with this compound or vehicle control for a specified time.

-

Lyse the cells in lysis buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the cleared lysate with anti-Flag antibody-conjugated beads overnight at 4°C to immunoprecipitate Flag-ALLC and its interacting proteins.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using antibodies against PDIA1 and Flag to detect the co-immunoprecipitated proteins.

-

Quantitative PCR (qPCR) for UPR Gene Expression

qPCR is used to measure the mRNA levels of UPR target genes to assess the activation of the different UPR pathways.

-

Reagents:

-

Cells treated with this compound or a known UPR inducer (e.g., tunicamycin)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for UPR target genes (e.g., BiP, CHOP, XBP1s, ERDJ4, SEC24D) and a housekeeping gene (e.g., GAPDH)

-

-

Procedure:

-

Treat cells with this compound or controls for the desired time.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using the synthesized cDNA, specific primers, and qPCR master mix.

-

Analyze the relative gene expression levels using the ΔΔCt method, normalizing to the housekeeping gene.

-

Conclusion

This compound is a valuable chemical probe for dissecting the specific cellular functions of the PDIA1 'a' domain. Its high potency and selectivity have enabled researchers to demonstrate the critical role of this domain in the folding and secretion of destabilized, pathogenic proteins. Furthermore, the finding that targeted inhibition of the 'a' domain does not induce a global unfolded protein response opens up new avenues for therapeutic intervention in diseases associated with protein misfolding, such as certain types of amyloidosis, without causing widespread cellular stress. The experimental protocols and data presented in this guide provide a framework for further investigation into the nuanced roles of PDIA1 in health and disease.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. wiseman.scripps.edu [wiseman.scripps.edu]

- 7. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Protein disulfide isomerase-9 interacts with the lumenal region of the transmembrane endoplasmic reticulum stress sensor kinase, IRE1, to modulate the unfolded protein response in Arabidopsis [frontiersin.org]

KSC-34: A Selective Modulator of the Unfolded Protein Response Through Targeted PDIA1 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of KSC-34, a potent and selective covalent inhibitor of the a-site of Protein Disulfide Isomerase A1 (PDIA1). It details the mechanism of action of this compound and its nuanced effects on the three primary branches of the Unfolded Protein Response (UPR)—PERK, IRE1α, and ATF6. This document summarizes key quantitative data, provides detailed experimental protocols for assessing this compound's activity, and includes visualizations of the relevant signaling pathways to facilitate a deeper understanding of its utility as a research tool and potential therapeutic agent.

Introduction: The Unfolded Protein Response and PDIA1

The endoplasmic reticulum (ER) is a critical organelle responsible for the folding and maturation of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by attenuating protein translation, upregulating the expression of chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD). If ER stress is prolonged and severe, the UPR can switch from a pro-survival to a pro-apoptotic response.

The UPR is primarily mediated by three ER-transmembrane sensor proteins:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global attenuation of protein synthesis. This also paradoxically promotes the translation of specific mRNAs, such as that of the transcription factor ATF4.

-

IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses endoribonuclease activity that unconventionally splices the mRNA of the transcription factor XBP1. The spliced form of XBP1 (XBP1s) is a potent activator of genes involved in ER expansion and protein quality control.

-

ATF6 (Activating transcription factor 6): Under ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain, a transcription factor that upregulates the expression of ER chaperones.

Protein Disulfide Isomerase A1 (PDIA1) is a key ER-resident chaperone and oxidoreductase that plays a crucial role in the formation, reduction, and isomerization of disulfide bonds in nascent polypeptides.[1] PDIA1 contains four thioredoxin-like domains (a, b, b', and a') and two catalytic active sites, the a- and a'-domains, each containing a Cys-Gly-His-Cys (CGHC) motif.[1] Given its central role in protein folding, the modulation of PDIA1 activity presents a compelling target for influencing the UPR and related cellular processes.

This compound: A Potent and Selective PDIA1 Inhibitor

This compound is a small molecule inhibitor designed for high potency and selectivity towards the a-site of PDIA1.[1] It contains a chloroacetamide electrophile that covalently modifies the catalytic cysteine (C53) within the a-site's CGHC motif.[2]

Quantitative Data on this compound Potency and Selectivity

The efficacy and selectivity of this compound have been quantitatively characterized through in vitro and cellular assays.

| Parameter | Value | Description | Reference |

| kinact/KI | 9.66 × 10³ M⁻¹s⁻¹ | Rate of time-dependent inhibition of PDIA1 reductase activity in vitro. | [1] |

| IC₅₀ | 3.5 µM | Concentration for 50% inhibition of PDIA1. | [2] |

| a-site Selectivity | 30-fold | Selectivity for the a-site over the a'-site of PDIA1. | [1] |

| EC₅₀ (MCF-7 cells) | 82 µM | Concentration for 50% reduction in cell viability, indicating low toxicity. | [3] |

Effects of this compound on the Unfolded Protein Response

A key characteristic of this compound is its minimal induction of a global UPR, suggesting that selective inhibition of the PDIA1 a-site does not trigger widespread ER stress.[1][4] However, subtle and specific effects on the IRE1α pathway have been observed at higher concentrations.

Quantitative Analysis of UPR Target Gene Expression

The effect of this compound on the three branches of the UPR was assessed by quantitative PCR (qPCR) of downstream target genes in MCF-7 cells following a 3-hour treatment. Thapsigargin (Tg), a potent inducer of ER stress, was used as a positive control.

| UPR Pathway | Target Gene | This compound Treatment (>20 µM) Fold Change (approx.) | Thapsigargin (5 µM) Fold Change (approx.) | Reference |

| IRE1α | SEC24D | ~2 | Not specified | [3] |

| ERDJ4 | ~2 | Not specified | [3] | |

| IRE1α/ATF6 | BiP | No significant change | Not specified | [3] |

| HYOU1 | No significant change | Not specified | [3] | |

| PERK | CHOP | No significant change | Not specified | [3] |

| GADD34 | No significant change | Not specified | [3] | |

| ATF6 | GRP94 | No significant change | Not specified | [3] |

These data indicate that this compound treatment does not significantly activate the PERK and ATF6 arms of the UPR. A modest, approximately 2-fold increase in the mRNA levels of the IRE1α target genes SEC24D and ERDJ4 was observed at this compound concentrations greater than 20 µM, suggesting a minor and selective activation of this pathway.[3] This effect was confirmed to be transient, with IRE1α-dependent transcript upregulation diminishing with longer incubation times.[3]

Visualization of Signaling Pathways and Experimental Workflows

PDIA1 Domain Structure and this compound Inhibition

Caption: Domain organization of PDIA1 and the targeted inhibition of the a-domain by this compound.

This compound's Influence on the Unfolded Protein Response

Caption: The UPR signaling pathways and the selective, minor influence of this compound on the IRE1α branch.

Detailed Experimental Protocols

Cell Culture

-

Cell Line: MCF-7 human breast adenocarcinoma cells.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells when they reach 80-90% confluency.

In Vitro PDIA1 Reductase Activity Assay (Insulin Turbidity Assay)

This assay measures the ability of PDIA1 to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin B chain, which can be monitored as an increase in turbidity.

-

Reagents:

-

Assay Buffer: Phosphate-buffered saline (PBS).

-

Recombinant human PDIA1 (0.5 µM final concentration).

-

Insulin solution (0.16 mM final concentration).

-

Dithiothreitol (DTT) (1 mM final concentration).

-

This compound (various concentrations for inhibition studies).

-

-

Procedure:

-

Prepare a 100 µL reaction mixture containing PDIA1 in assay buffer.

-

For inhibition studies, pre-incubate PDIA1 with varying concentrations of this compound for different durations.

-

Initiate the reaction by adding insulin and DTT.

-

Measure the increase in turbidity over time at a wavelength of 650 nm using a plate reader.

-

Calculate the rate of insulin reduction from the slope of the turbidity curve.

-

UPR Target Gene Expression Analysis by qPCR

-

Cell Treatment:

-

Seed MCF-7 cells in 6-well plates and grow to ~80% confluency.

-

Treat cells with either DMSO (vehicle control), thapsigargin (5 µM, positive control), or this compound (4–40 µM) for 3 hours at 37°C.[3]

-

-

RNA Isolation and cDNA Synthesis:

-

Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using a suitable qPCR master mix and primers specific for the UPR target genes (SEC24D, ERDJ4, BiP, HYOU1, CHOP, GADD34, GRP94) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the DMSO-treated control.

-

Analysis of XBP1 mRNA Splicing

-

Cell Treatment and RNA Isolation: Follow the same procedure as for the UPR target gene expression analysis.

-

RT-PCR:

-

Perform reverse transcription polymerase chain reaction (RT-PCR) using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

-

The unspliced XBP1 mRNA will yield a larger PCR product, while the spliced form will yield a smaller product.

-

-

Gel Electrophoresis:

-

Resolve the PCR products on a high-resolution agarose gel.

-

Visualize the bands corresponding to the unspliced and spliced XBP1 isoforms to qualitatively assess the extent of splicing.

-

Amyloidogenic Light Chain (ALLC) Secretion Assay

This assay measures the effect of this compound on the secretion of a destabilized, amyloidogenic antibody light chain (ALLC).

-

Cell Line: HEK293-TRex cells stably expressing a FLAG-tagged ALLC (FTALLC).

-

Cell Treatment:

-

Pre-treat the FTALLC-expressing HEK293-TRex cells with this compound (e.g., 40 µM) or vehicle for 4 hours.[3]

-

-

Sample Collection:

-

Collect the cell culture supernatant (containing secreted FTALLC).

-

Lyse the cells to obtain the intracellular FTALLC fraction.

-

-

Quantification of Secreted FTALLC:

-

Measure the amount of FTALLC in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) with an anti-FLAG antibody.

-

-

Cell Viability:

-

Concurrently, assess cell viability using a standard assay (e.g., MTT assay) to ensure that the observed effects on secretion are not due to cytotoxicity.[3]

-

Conclusion

This compound is a valuable chemical probe for elucidating the specific roles of the PDIA1 a-site in cellular processes. Its minimal impact on the global Unfolded Protein Response, coupled with a subtle and selective activation of the IRE1α pathway at higher concentrations, provides a unique tool to dissect the intricate connections between protein folding and ER stress signaling. The detailed protocols provided herein should enable researchers to effectively utilize this compound in their studies and further explore the therapeutic potential of targeted PDIA1 inhibition in diseases characterized by proteostasis imbalances.

References

KSC-34: A Technical Whitepaper on the Discovery, Synthesis, and Application of a Selective PDIA1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of KSC-34, a potent and selective covalent inhibitor of the a-site of Protein Disulfide Isomerase A1 (PDIA1). This compound has emerged as a valuable tool for studying the specific roles of PDIA1's catalytic domains and presents a promising therapeutic lead for diseases associated with aberrant PDIA1 activity, such as immunoglobulin light-chain amyloidosis. This whitepaper details the discovery, mechanism of action, and synthesis of this compound, presenting key quantitative data and experimental methodologies.

Introduction

Protein Disulfide Isomerase A1 (PDIA1) is a critical chaperone protein residing in the endoplasmic reticulum (ER) that facilitates the correct folding of nascent proteins by catalyzing the formation, reduction, and isomerization of disulfide bonds.[1] PDIA1 contains two catalytic active-site domains, denoted as 'a' and 'a'', each featuring a Cys-Gly-His-Cys (CGHC) motif.[2] The dysregulation of PDIA1 activity has been implicated in various pathologies, making it an attractive target for therapeutic intervention.[3][4] However, the development of inhibitors with selectivity for one of the two catalytic sites has been a significant challenge. This compound was identified as a potent and selective inhibitor of the 'a' site of PDIA1, providing a unique tool to dissect the distinct functions of the PDIA1 catalytic domains.[2][3]

Discovery and Mechanism of Action

This compound was discovered through the screening of a targeted library of compounds derived from an initial lead compound, RB-11-ca.[3] The screening process aimed to identify compounds with improved covalent modification of PDIA1.[3] this compound contains a (4-phenylbutyl)methylamine element for optimized binding to the active site of the 'a' domain and a chloroacetamide electrophile that forms a covalent bond with the catalytic cysteine (C53) in the 'a' site.[3][5] This covalent modification leads to time-dependent inhibition of PDIA1's reductase activity.[3]

Signaling Pathway and Mechanism of Action of this compound

The following diagram illustrates the role of PDIA1 in protein folding and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantitatively characterized through various in vitro and cellular assays.

| Parameter | Value | Description | Reference |

| IC50 | 3.5 µM | Half-maximal inhibitory concentration against PDIA1. | [5][6] |

| kinact/KI | 9.66 × 103 M-1s-1 | Second-order rate constant for time-dependent inhibition of PDIA1 reductase activity. | [2][3][5] |

| Selectivity | 30-fold | Selectivity for the 'a' site over the 'a'' site of PDIA1. | [2][3] |

Experimental Protocols

In Vitro Insulin Turbidity Assay for PDIA1 Reductase Activity

This assay monitors the reductase activity of PDIA1 by measuring the aggregation of the insulin B chain upon reduction of its disulfide bonds.

-

Recombinant human PDIA1 is pre-incubated with varying concentrations of this compound for different durations in a suitable buffer.

-

The reaction is initiated by the addition of insulin.

-

The turbidity of the solution is monitored over time by measuring the absorbance at 650 nm.

-

The rate of insulin aggregation is calculated from the slope of the linear phase of the turbidity curve.

-

Inhibitory activity is determined by comparing the rates in the presence and absence of the inhibitor.

Cellular Target Engagement Assay

This assay assesses the ability of this compound to covalently modify PDIA1 within a cellular context.

-

MCF-7 cells are treated with this compound for a specified time at 37°C.

-

Cells are lysed, and the proteome is subjected to SDS-PAGE.

-

In-gel fluorescence analysis is performed to detect the covalent modification of PDIA1 by this compound, which may be tagged with a fluorescent reporter.

-

The potency of target engagement is quantified by measuring the fluorescence intensity.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the general workflow for characterizing the inhibitory activity of this compound.

Synthesis of this compound

While the specific, step-by-step synthesis of this compound is proprietary, the available literature indicates that it was generated as part of a targeted library based on the RB-11-ca scaffold.[3] The synthesis would likely involve the coupling of a (4-phenylbutyl)methylamine moiety to a chloroacetamide electrophile. A generalized synthetic approach for related compounds has been described, which could be adapted for this compound.[7][8]

Applications and Future Directions

This compound's high selectivity for the 'a' site of PDIA1 makes it an invaluable research tool for elucidating the specific contributions of this catalytic domain to protein folding and other cellular processes.[3] Its ability to decrease the secretion of destabilized, amyloidogenic antibody light chains suggests its therapeutic potential for treating immunoglobulin light-chain amyloidosis.[2][3] Further research may focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound to advance it as a clinical candidate. Additionally, this compound can be used to explore the role of PDIA1 'a' site activity in other diseases, including cancer and neurodegenerative disorders.[4]

References

- 1. Protein disulfide isomerase: a multifunctional protein of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and evaluation of WK-X-34 derivatives as P-glycoprotein (P-gp/ABCB1) inhibitors for reversing multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of protein disulfide isomerase inhibitors with nitric oxide releasing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

KSC-34: A Technical Guide to its Application in Studying Protein Disulfide Isomerase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein disulfide isomerase (PDI) is a crucial enzyme in the endoplasmic reticulum (ER) responsible for catalyzing the formation, reduction, and isomerization of disulfide bonds in newly synthesized proteins.[1][2] Its catalytic activity is essential for proper protein folding and the maintenance of cellular homeostasis. The PDIA1 isoform, a key member of the PDI family, possesses two catalytic domains, known as the 'a' and 'a'' sites, each containing a Cys-Gly-His-Cys (CGHC) active-site motif.[3][4] Dysregulation of PDIA1 activity has been implicated in various pathologies, making it an attractive target for therapeutic intervention.

KSC-34 is a potent and selective covalent inhibitor of the 'a' active site of PDIA1.[5][6] Its high selectivity for the 'a' site over the 'a'' site, as well as for PDIA1 over other PDI family members, makes it an invaluable tool for dissecting the specific roles of the PDIA1 'a' site in both physiological and pathological processes.[3][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and a visualization of its impact on protein folding pathways.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound against PDIA1 have been extensively characterized. The following tables summarize the key quantitative data.

| Parameter | Value | Reference |

| IC50 ('a' active site) | 3.5 µM | [5][6] |

| IC50 ('a'' active site) | 104.5 µM | [5] |

| Selectivity ('a' vs 'a'' site) | 30-fold | [3][4][5] |

| k_inact / K_I | 9.66 × 10³ M⁻¹s⁻¹ | [3][4][6][7] |

| Caption: Key inhibitory parameters of this compound against PDIA1. |

| Target | Selectivity | Reference |

| PDIA1 | High | [3][4][5] |

| PDIA3 | Selective over | [8] |

| PDIA4 | Selective over | [8] |

| Other cellular cysteine-containing proteins | High selectivity | [3][5] |

| Caption: Selectivity profile of this compound. |

Mechanism of Action

This compound is a covalent inhibitor that specifically targets the Cysteine 53 (C53) residue within the 'a' active site of PDIA1.[5][6] The molecule contains a chloroacetamide electrophile that forms a covalent bond with the thiol group of C53.[5][6] This irreversible modification of the active site leads to time-dependent inhibition of PDIA1's reductase activity.[3][4][7] this compound also possesses an alkyne group, which allows for its detection and visualization through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[5]

Caption: Covalent inhibition of PDIA1 by this compound.

Experimental Protocols

In-gel Fluorescence Assay for Covalent Modification of PDIA1

This protocol is used to assess the covalent binding of this compound to PDIA1.

Materials:

-

Recombinant human PDIA1

-

This compound

-

TAMRA-azide

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Incubate recombinant PDIA1 (e.g., 50 µg/mL) with this compound (e.g., 5 µM) in a suitable buffer for 1 hour at room temperature.

-

To label the this compound-bound protein, perform a CuAAC reaction by adding TAMRA-azide, CuSO₄, THPTA, and sodium ascorbate to the reaction mixture.

-

Incubate the click chemistry reaction for 1 hour at room temperature.

-

Quench the reaction and prepare the samples for SDS-PAGE.

-

Run the samples on an SDS-PAGE gel.

-

Visualize the fluorescently labeled PDIA1 using a fluorescence gel scanner. The intensity of the fluorescent band corresponds to the extent of covalent modification.[9]

Caption: Workflow for in-gel fluorescence assay.

Insulin Turbidity Assay for PDIA1 Reductase Activity

This assay measures the reductase activity of PDIA1 by monitoring the aggregation of insulin upon the reduction of its disulfide bonds.

Materials:

-

Recombinant human PDIA1

-

This compound

-

Insulin solution

-

Dithiothreitol (DTT)

-

Plate reader capable of measuring absorbance at 650 nm

Procedure:

-

Pre-incubate PDIA1 (e.g., 0.5 µM) with varying concentrations of this compound for different durations in a 96-well plate.

-

Initiate the reaction by adding a solution of insulin (e.g., 0.16 mM) and DTT (e.g., 1 mM).

-

Immediately begin monitoring the increase in absorbance at 650 nm over time using a plate reader. The rate of increase in turbidity is proportional to the PDIA1 reductase activity.[8]

-

The inhibitory effect of this compound is determined by comparing the reaction rates in the presence and absence of the inhibitor.

Caption: Insulin turbidity assay workflow.

Analysis of the Unfolded Protein Response (UPR)

This compound has been shown to have minimal sustained effects on the cellular UPR, indicating that selective inhibition of the 'a' site does not induce global ER stress.[3][4][7] This can be experimentally verified by monitoring key markers of the three UPR branches (PERK, IRE1, and ATF6).

Materials:

-

Cell line of interest (e.g., MCF-7)

-

This compound

-

Tunicamycin or thapsigargin (positive controls for UPR induction)

-

Antibodies for UPR markers (e.g., phospho-eIF2α, XBP1s, cleaved ATF6)

-

Western blotting or qPCR reagents

Procedure:

-

Treat cells with this compound at various concentrations and for different time points. Include positive controls treated with tunicamycin or thapsigargin.

-

Lyse the cells and prepare protein or RNA extracts.

-

For protein analysis, perform Western blotting using antibodies against key UPR markers such as phosphorylated eIF2α (PERK branch), spliced XBP1 (IRE1 branch), and cleaved ATF6 (ATF6 branch).

-

For RNA analysis, perform qPCR to measure the expression levels of UPR target genes such as CHOP and BiP.

-

Compare the levels of UPR markers in this compound-treated cells to untreated and positive control cells to assess the impact of this compound on the UPR.

Signaling Pathway Visualization

PDI plays a critical role in the protein folding pathway within the ER. Inhibition of PDIA1 by this compound can selectively modulate this process.

Caption: PDI-mediated protein folding and inhibition by this compound.

Conclusion

This compound is a highly selective and potent tool for investigating the specific functions of the PDIA1 'a' active site. Its covalent mechanism of action and amenability to click chemistry make it a versatile reagent for a variety of in vitro and cellular assays. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound by researchers in the fields of protein folding, cellular stress, and drug discovery, ultimately enabling a deeper understanding of the roles of PDIA1 in health and disease. The minimal impact of this compound on the unfolded protein response further highlights its utility as a specific inhibitor for studying the catalytic functions of PDIA1 without inducing widespread ER stress.[3][4][7]

References

- 1. Transport of protein disulfide isomerase from the endoplasmic reticulum to the extracellular space without passage through the Golgi complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. interchim.fr [interchim.fr]

- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wiseman.scripps.edu [wiseman.scripps.edu]

- 9. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

KSC-34: A Technical Guide to Investigating Endoplasmic Reticulum Stress

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of KSC-34, a potent and selective inhibitor of the 'a' site of Protein Disulfide Isomerase A1 (PDIA1), in the investigation of endoplasmic reticulum (ER) stress. This compound serves as a valuable tool for dissecting the specific roles of PDIA1 in protein folding and the unfolded protein response (UPR), offering a nuanced approach compared to global inducers of ER stress.

Introduction to this compound and Endoplasmic Reticulum Stress

The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. Perturbations to this delicate environment, such as an accumulation of misfolded proteins, trigger a sophisticated signaling network known as the unfolded protein response (UPR). The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.

Protein Disulfide Isomerase A1 (PDIA1) is a key ER-resident enzyme that catalyzes the formation and isomerization of disulfide bonds, playing a crucial role in the proper folding of nascent polypeptides.[1] PDIA1 contains two catalytic domains, the 'a' and 'a'' sites, each with a Cys-Gly-His-Cys (CGHC) active-site motif.[1]

This compound is a covalent, site-selective inhibitor that specifically targets the 'a' site of PDIA1.[1][2] This selectivity allows for the targeted investigation of the 'a' site's contribution to protein folding and its impact on the UPR, without inducing global ER stress, a common consequence of broader-acting agents.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency, selectivity, and effects on the UPR.

| Parameter | Value | Reference |

| IC50 (PDIA1) | 3.5 μM | [2] |

| k_inact/K_I | 9.66 × 10³ M⁻¹s⁻¹ | [1][3] |

| Selectivity | ~30-fold for 'a' site over 'a'' site | [1][3] |

Table 1: Biochemical Properties of this compound

| UPR Pathway | Gene | Fold Change (at >20 μM this compound) | Significance | Reference |

| IRE1α | SEC24D | ~2-fold increase | Reproducible | [3] |

| ERDJ4 | ~2-fold increase | Reproducible | [3] | |

| PERK | - | No significant activation | - | [3] |

| ATF6 | - | No significant activation | - | [3] |

Table 2: Effect of this compound on UPR Target Gene Expression in MCF-7 cells

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the specific inhibitory action of this compound on the 'a' site of PDIA1 within the ER.

Caption: this compound selectively inhibits the 'a' site of PDIA1.

The Unfolded Protein Response (UPR) Pathways

This diagram outlines the three major signaling arms of the UPR, highlighting the points of investigation with this compound.

References

- 1. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Impact of KSC-34 on Amyloidogenic Protein Folding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The misfolding and subsequent aggregation of amyloidogenic proteins are central to the pathology of numerous debilitating diseases. A key cellular component implicated in the folding of secretory proteins, including certain amyloidogenic species, is Protein Disulfide Isomerase A1 (PDIA1). This technical guide delves into the mechanism and impact of KSC-34, a potent and selective covalent inhibitor of the PDIA1 'a' active site. By specifically targeting PDIA1, this compound offers a promising therapeutic strategy to mitigate the secretion of destabilized, aggregation-prone proteins. This document provides a comprehensive overview of the experimental data, detailed protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

Protein Disulfide Isomerase A1 (PDIA1) is a crucial chaperone protein residing in the endoplasmic reticulum (ER) that facilitates the correct formation of disulfide bonds in newly synthesized secretory proteins.[1][2] PDIA1 contains two catalytic 'a' and 'a'' domains, each with a Cys-Gly-His-Cys (CGHC) active site motif, which are responsible for its reductase and isomerase activities.[1][2] In the context of amyloidogenic diseases, PDIA1 has been shown to play a role in the folding and secretion of certain aggregation-prone proteins, such as destabilized antibody light chains.[1][2]

This compound has been identified as a highly potent and selective covalent inhibitor of the 'a' active site of PDIA1.[1][2] Its unique mechanism of action allows for the targeted modulation of PDIA1 activity, thereby reducing the secretion of misfolded, amyloidogenic proteins without inducing a global unfolded protein response (UPR), a common consequence of general ER stress.[1][2][3] This targeted approach makes this compound a valuable tool for research and a potential lead compound for therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with PDIA1 and its cellular effects.

| Parameter | Value | Description | Reference |

| IC₅₀ | 3.5 µM | The half maximal inhibitory concentration of this compound for PDIA1 reductase activity. | [4] |

| k_inact/K_I | 9.66 × 10³ M⁻¹s⁻¹ | The second-order rate constant for the irreversible inhibition of PDIA1 by this compound, indicating high potency. | [1][2] |

| Selectivity | 30-fold | The selectivity of this compound for the 'a' active site of PDIA1 over the 'a'' active site. | [1][2] |

Table 1: Biochemical and Cellular Activity of this compound

Signaling Pathways and Experimental Workflows

PDIA1's Role in Amyloidogenic Protein Folding and the Impact of this compound

PDIA1 is a key chaperone in the ER, assisting in the proper folding of secretory proteins. For certain amyloidogenic proteins, such as destabilized antibody light chains (ALLC), PDIA1-mediated folding is a prerequisite for their secretion. This compound, by selectively inhibiting the 'a' site of PDIA1, disrupts this process, leading to the retention and subsequent degradation of the misfolded amyloidogenic protein, thereby reducing its extracellular concentration and potential for aggregation.

This compound and the Unfolded Protein Response (UPR)

A critical advantage of this compound is its ability to inhibit PDIA1 without triggering a global Unfolded Protein Response (UPR). The UPR is a stress response pathway activated by the accumulation of unfolded proteins in the ER. While essential for cellular homeostasis, chronic UPR activation can be detrimental. This compound's selectivity for the 'a' site of PDIA1 appears to circumvent the widespread disruption of protein folding that would typically induce the UPR.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of this compound.

Experimental Protocols

PDIA1 Reductase Activity Assay (Insulin Turbidity Assay)

This assay measures the reductase activity of PDIA1 by monitoring the aggregation of the insulin B chain upon reduction of its disulfide bonds.[5]

Materials:

-

Recombinant human PDIA1

-

This compound

-

Insulin solution (from bovine pancreas)

-

Dithiothreitol (DTT)

-

Assay Buffer: 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA

-

96-well clear bottom plate

-

Plate reader capable of measuring absorbance at 650 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add varying concentrations of this compound to the assay buffer. Include a vehicle control (DMSO).

-

Add recombinant PDIA1 to each well to a final concentration of 0.5 µM.

-

Incubate the plate at room temperature for 15-60 minutes to allow for inhibitor binding.

-

Prepare a reaction mixture containing insulin (final concentration 0.13 mM) and DTT (final concentration 1 mM) in the assay buffer.

-

Initiate the reaction by adding the insulin/DTT mixture to each well.

-

Immediately begin monitoring the increase in absorbance at 650 nm at 25°C, taking readings every minute for 30-60 minutes.

-

The rate of insulin reduction is determined from the linear phase of the turbidity curve.

Measurement of Secreted Amyloidogenic Light Chain

This protocol describes the immunoprecipitation and subsequent western blot analysis to quantify the amount of a specific amyloidogenic antibody light chain (ALLC) secreted from cells.[6][7]

Materials:

-

HEK293 cells stably expressing a tagged-ALLC

-

This compound

-

Cell culture medium and supplements

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors

-

Anti-tag antibody (e.g., anti-FLAG)

-

Protein A/G agarose beads

-

Wash Buffer: Lysis buffer with lower detergent concentration (e.g., 0.1% Triton X-100)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibody against the light chain

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate HEK293-ALLC cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle control for 4-24 hours.

-

Collect the cell culture supernatant.

-

Lyse the cells in lysis buffer to obtain the intracellular fraction.

-

To the supernatant, add the anti-tag antibody and incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for 2 hours at 4°C.

-

Centrifuge to pellet the beads and wash three times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against the light chain.

-

Incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Quantify the band intensities to determine the relative amount of secreted ALLC.

In-Gel Fluorescence Analysis of PDIA1 Covalent Modification

This method is used to visualize the covalent binding of this compound to PDIA1 within a complex protein mixture, such as a cell lysate.[8]

Materials:

-

MCF-7 cells (or other suitable cell line)

-

This compound (alkyne-functionalized)

-

Cell lysis buffer

-

Azide-fluorophore (e.g., TAMRA-azide)

-

Copper(I)-TBTA ligand

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Treat MCF-7 cells with varying concentrations of alkyne-functionalized this compound for 3 hours at 37°C.

-

Lyse the cells and normalize the protein concentration of the lysates.

-

To a portion of the cell lysate, add the click chemistry reaction cocktail: azide-fluorophore, copper(I)-TBTA, and TCEP.

-

Incubate the reaction for 1 hour at room temperature.

-

Quench the reaction and prepare the samples for SDS-PAGE.

-

Run the samples on an SDS-PAGE gel.

-

Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner. The intensity of the band corresponding to PDIA1 indicates the extent of covalent modification by this compound.

Conclusion

This compound represents a significant advancement in the targeted inhibition of PDIA1 for the potential treatment of diseases driven by amyloidogenic protein misfolding and secretion. Its high potency and selectivity for the 'a' active site of PDIA1 allow for the effective reduction of secreted amyloidogenic light chains without inducing a global unfolded protein response. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting PDIA1 and to develop novel strategies for combating amyloidogenic diseases. The continued investigation of compounds like this compound holds great promise for addressing the unmet medical needs of patients suffering from these devastating disorders.

References

- 1. Inhibition of Protein Disulfide Isomerase (PDIA1) Leads to Proteasome-Mediated Degradation of Ubiquitin-like PHD and RING Finger Domain-Containing Protein 1 (UHRF1) and Increased Sensitivity of Glioblastoma Cells to Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ulab360.com [ulab360.com]

- 7. scbt.com [scbt.com]

- 8. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

KSC-34: A Precision Tool for Interrogating Protein Folding Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Protein folding diseases, a class of disorders characterized by the misfolding and aggregation of specific proteins, represent a significant challenge in human health. These conditions, which include Alzheimer's disease, Parkinson's disease, and light chain amyloidosis, are often linked to cellular stress and the failure of protein quality control mechanisms.[1] A central player in maintaining protein homeostasis, or "proteostasis," is the endoplasmic reticulum (ER), the primary site for the folding and maturation of secretory and membrane proteins. The accumulation of unfolded or misfolded proteins in the ER triggers a signaling network known as the Unfolded Protein Response (UPR).[1]

Protein Disulfide Isomerase A1 (PDIA1) is a critical enzyme and molecular chaperone within the ER, responsible for catalyzing the formation, reduction, and isomerization of disulfide bonds, which are essential for the correct three-dimensional structure of many proteins.[2][3] Given its fundamental role in protein folding, PDIA1 has emerged as a key target for studying and potentially treating protein folding diseases.[4] This guide focuses on KSC-34, a potent and selective tool compound for investigating the function of PDIA1.

This compound: A Site-Selective Covalent Inhibitor of PDIA1

This compound is a small molecule inhibitor that specifically targets PDIA1.[5][6] It contains a (4-phenylbutyl)methylamine element for optimized binding and a chloroacetamide electrophile that forms a covalent bond with the cysteine residue (C53) in the 'a' active site of PDIA1.[5][7] This covalent modification leads to time-dependent inhibition of PDIA1's reductase activity.[5][6]

A key feature of this compound is its remarkable selectivity. It displays a 30-fold preference for the 'a' active site over the 'a'' active site of PDIA1.[2][6] Furthermore, it shows high selectivity for PDIA1 over other members of the PDI family and other cysteine-containing proteins within the complex cellular proteome.[6][7]

It is crucial to note that while protein misfolding can induce the UPR, this compound itself does not globally activate this stress response. Studies have shown that treatment with this compound has minimal sustained effects on the UPR, with no significant activation of the PERK and ATF6 signaling pathways.[6][8] This specificity makes this compound an invaluable tool for dissecting the precise roles of the PDIA1 'a' site in protein folding and disease, without the confounding effects of broad ER stress induction.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters that define the activity and selectivity of this compound against PDIA1.

| Parameter | Value | Description | Reference(s) |

| IC50 | 3.5 µM | The half maximal inhibitory concentration for PDIA1 reductase activity. | [2][5][7][9] |

| kinact/KI | 9.66 × 103 M-1s-1 | The second-order rate constant for time-dependent inhibition of PDIA1 reductase activity. | [4][5][6] |

| 'a' site selectivity | 30-fold | The selectivity for the 'a' active site domain over the 'a'' active site domain of PDIA1. | [2][4][6] |

Signaling Pathways and Mechanism of Action

To visualize the biological context and mechanism of this compound, the following diagrams are provided.

Caption: Role of PDIA1 in disulfide bond formation and protein folding in the ER.

Caption: Mechanism of this compound covalent inhibition of the PDIA1 'a' active site.

Experimental Protocols

In Vitro PDIA1 Reductase Activity Assay (Insulin Turbidity)

This assay measures the ability of PDIA1 to reduce the disulfide bonds in insulin, causing the insulin B chain to aggregate and increase the turbidity of the solution.[6][10]

Materials:

-

Recombinant human PDIA1

-

Insulin solution (1 mg/mL in phosphate buffer)

-

Dithiothreitol (DTT)

-

This compound stock solution (in DMSO)

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0, with 2 mM EDTA)

-

96-well clear flat-bottom plate

-

Plate reader capable of measuring absorbance at 650 nm

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and insulin (final concentration ~0.2 mg/mL).

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the 96-well plate.

-

Add recombinant PDIA1 to each well (final concentration is typically in the low micromolar range, e.g., 1-2 µM).

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for time-dependent inhibition.

-

Initiate the reaction by adding DTT (final concentration ~1 mM).

-

Immediately place the plate in a plate reader and measure the absorbance at 650 nm every minute for 30-60 minutes at 25°C.

-

The rate of increase in turbidity is proportional to PDIA1 reductase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control to determine the IC50.

Cellular Assay for Secretion of Amyloidogenic Light Chains

This protocol assesses the effect of this compound on the secretion of a destabilized, amyloidogenic antibody light chain (ALLC) from cultured cells, a model relevant to light chain amyloidosis.[4][6]

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for a tagged (e.g., FLAG-tagged) amyloidogenic light chain

-

Cell culture medium and supplements

-

Transfection reagent

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

ELISA kit or antibodies for the light chain tag for Western blotting

-

BCA protein assay kit

Procedure:

-

Seed HEK293 cells in culture plates and grow to ~70-80% confluency.

-

Transfect the cells with the ALLC expression vector using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a desired time period (e.g., 24-48 hours).

-

Collect the cell culture supernatant (conditioned medium).

-

Lyse the cells in lysis buffer and collect the cell lysate.

-

Determine the total protein concentration in the cell lysates using a BCA assay to normalize for cell number/viability.

-

Quantify the amount of secreted ALLC in the conditioned medium using an ELISA specific for the tag.

-

Alternatively, secreted ALLC can be concentrated from the medium and analyzed by Western blotting.

-

Analyze the cell lysates by Western blotting to confirm expression of the ALLC and to assess for any cytotoxic effects.

-

The amount of secreted ALLC is normalized to the total cellular protein to determine the effect of this compound on secretion.

Experimental and Logical Workflow

The following diagram illustrates a general workflow for using this compound to investigate its therapeutic potential in a protein folding disease model.

Caption: General workflow for evaluating this compound in a protein folding disease model.

Conclusion